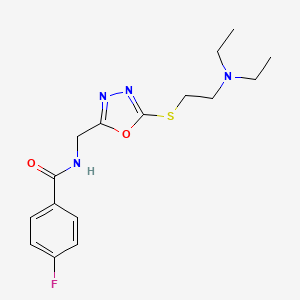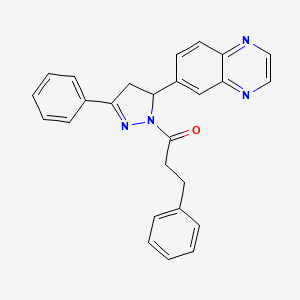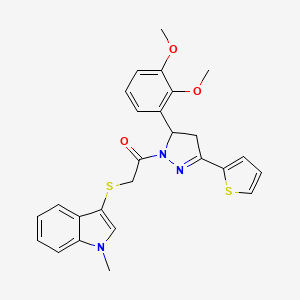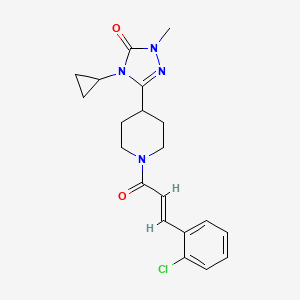![molecular formula C17H19FN6O B2495155 2-((1-(4-フルオロフェニル)-6-(ピロリジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)アミノ)エタノール CAS No. 1206995-83-6](/img/structure/B2495155.png)
2-((1-(4-フルオロフェニル)-6-(ピロリジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)アミノ)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which include this compound. These pathways utilize similar starting materials, such as succinic anhydride, aminoguanidine hydrochloride, and various amines. The choice of pathway depends on the nucleophilicity of the amine. One pathway involves the preparation of N-guanidinosuccinimide, followed by reaction with amines under microwave irradiation. The other pathway starts with N-arylsuccinimides, which react with aminoguanidine hydrochloride. The resulting compound has potential as a TrkA kinase inhibitor .
Molecular Structure Analysis
The molecular structure of 2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol consists of a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group, a pyrrolidinyl moiety, and an aminoethanol side chain. The specific arrangement of these components determines its biological activity and interactions .
Chemical Reactions Analysis
The compound’s chemical reactions involve interactions with TrkA kinase. As a TrkA kinase inhibitor, it modulates signaling pathways related to pain, cancer, inflammation, neurodegenerative diseases, and more. Further studies are needed to elucidate its precise mechanisms of action and downstream effects .
科学的研究の応用
- この化合物の構造的特徴は、がん治療の潜在的な候補となることを示唆しています。研究者は、腫瘍細胞の増殖抑制とアポトーシスの誘導におけるその効果を探求してきました。 その作用機序と既存の化学療法薬との潜在的な相乗作用に関するさらなる調査が進められています .
- この化合物のピラゾロ[3,4-d]ピリミジンコアは、キナーゼ阻害活性を示唆しています。これは、細胞シグナル伝達経路に関与する特定のキナーゼを選択的に標的とする可能性があります。 研究は、細胞周期の調節と増殖において重要な役割を果たすFLT3やCDKなどのキナーゼとの相互作用に焦点を当てています .
抗がん研究
キナーゼ阻害
作用機序
2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol inhibits TrkA kinase, a receptor tyrosine kinase involved in neuronal development, pain perception, and inflammation. By blocking TrkA activation, it may interfere with downstream signaling cascades, ultimately impacting disease processes .
特性
IUPAC Name |
2-[[1-(4-fluorophenyl)-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O/c18-12-3-5-13(6-4-12)24-16-14(11-20-24)15(19-7-10-25)21-17(22-16)23-8-1-2-9-23/h3-6,11,25H,1-2,7-10H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFRSJGAEJIMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2495072.png)
![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2495073.png)
![N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide](/img/structure/B2495078.png)

![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/new.no-structure.jpg)

![N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide](/img/structure/B2495083.png)
![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)


![1-[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2495089.png)

![2-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2495093.png)

